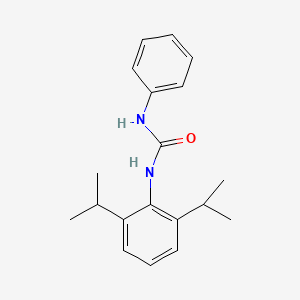

![molecular formula C15H12N2O2S B5536675 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a class of compounds known for their versatile chemical and physical properties, often derived through Schiff base ligand formation, tautomeric equilibria, and Knoevenagel condensation reactions. These compounds are pivotal in organic and medicinal chemistry due to their potential biological activities and applications in material science.

Synthesis Analysis

Synthesis involves Knoevenagel condensation and Schiff base formation, as seen in compounds synthesized from various aldehydes with pyrazolone derivatives. For instance, "Synthesis, Spectroscopic, Spectrophotometric and Crystallographic Investigations" provides insights into the synthesis process using elemental analysis, spectroscopy, and X-ray crystallography techniques (Hayvalı et al., 2010).

Molecular Structure Analysis

X-ray crystallography is a primary tool for determining molecular structure, revealing the geometry, bonding, and stereochemistry of synthesized compounds. For example, studies on pyrazoline derivatives have detailed molecular conformations and crystal packing, contributing to understanding the structural aspects of these compounds (Naveen et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted by their participation in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions are influenced by the compound's electron-rich centers, facilitating interactions with electrophiles and nucleophiles alike (Metwally et al., 1991).

Scientific Research Applications

Catalyst in Synthesis

- 1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : A study by Karimi-Jaberi et al. (2012) used a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione as a catalyst for synthesizing derivatives. This methodology was noted for its high yields, simplicity, and eco-friendly conditions.

Novel Compound Synthesis

- Synthesis of N-Confused Porphyrin Derivatives : Li et al. (2011) reported here the synthesis of N-confused porphyrin derivatives using active methylene compounds, including a derivative similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione.

Antioxidant and Antimicrobial Activities

- Pyrazolopyridines Synthesis for Antioxidant and Antimicrobial Activities : El‐Borai et al. (2013) discussed here how derivatives of this compound were synthesized and assessed for antioxidant and antimicrobial activities.

Antimicrobial Activity of Derivatives

- Antimicrobial Activity of Thiazolidinediones : Prakash et al. (2011) synthesized derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione and tested them for antibacterial and antifungal activities, as detailed here.

Synthesis of Bioactive Compounds

- Reactions with Aldehydes and Ketones : Sammour et al. (1972) explored here how the methylene group of a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione reacts with various compounds, leading to the synthesis of bioactive compounds.

Antimicrobial Activities of Pyrazole Derivatives

- Antimicrobial Activity of 2-Thioxothiazolidin-4-one Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds including derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione, assessing their antibacterial and antifungal activities as indicated here.

Corrosion Inhibition in the Petroleum Industry

- Corrosion Inhibition of N80 Steel : Singh et al. (2020) investigated here the use of a derivative as a corrosion inhibitor in the petroleum industry, showing significant efficiency.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-7-8-20-13(10)9-12-14(18)16-17(15(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTPTKSTDRONEX-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

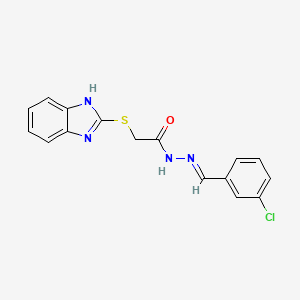

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

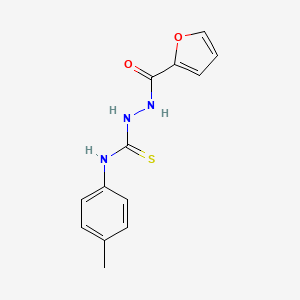

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)